molecular formula C16H19BrO4 B11513550 3-(5-Bromofuran-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione

3-(5-Bromofuran-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione

Cat. No.: B11513550
M. Wt: 355.22 g/mol
InChI Key: QKMYGKFZHQMVMW-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-2-yl)-4,4-dimethyl-2-oxaspiro[55]undecane-1,5-dione is a spirocyclic compound that features a unique structure combining a brominated furan ring and a spiro[55]undecane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione typically involves the reaction of a brominated furan derivative with a spirocyclic ketone. One common method involves the use of a Diels-Alder reaction followed by functional group modifications . The reaction conditions often include the use of catalysts such as l-proline and solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione involves its interaction with specific molecular targets. The brominated furan ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The spirocyclic structure may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromofuran-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione is unique due to the presence of the brominated furan ring, which imparts distinct chemical reactivity and potential biological activity. Its spirocyclic structure also contributes to its stability and versatility in various applications .

Properties

Molecular Formula

C16H19BrO4

Molecular Weight

355.22 g/mol

IUPAC Name

3-(5-bromofuran-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione

InChI

InChI=1S/C16H19BrO4/c1-15(2)12(10-6-7-11(17)20-10)21-14(19)16(13(15)18)8-4-3-5-9-16/h6-7,12H,3-5,8-9H2,1-2H3

InChI Key

QKMYGKFZHQMVMW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(=O)C2(C1=O)CCCCC2)C3=CC=C(O3)Br)C

Origin of Product

United States

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